molecular formula C16H12BrN3O2S B11768748 N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11768748
M. Wt: 390.3 g/mol
InChI Key: UCHJUCGRNABYDS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound of significant interest in medicinal chemistry research, featuring a 1,3,4-oxadiazole core linked to a bromophenylacetamide moiety . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery, often serving as a bioisostere for esters and amides, which enhances pharmacological activity by participating in key hydrogen bonding interactions with biological receptors . This specific molecular architecture is a subject of investigation for its potential in diverse therapeutic areas. Primarily, compounds based on the 1,3,4-oxadiazole nucleus have demonstrated considerable potential as anticancer agents . They are explored as inhibitors of critical molecular targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a pivotal role in driving uncontrolled cell growth and survival in numerous cancer types . Furthermore, this compound class is actively studied for antimicrobial applications, showing promising activity against a range of bacterial and fungal pathogens . The synthetic route for this compound typically involves S-alkylation reactions, and its structure is confirmed by analytical techniques including IR and NMR spectroscopy . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or reference standard in their projects aimed at developing novel oncological or anti-infective therapeutics.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H12BrN3O2S/c17-12-6-8-13(9-7-12)18-14(21)10-23-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)

InChI Key

UCHJUCGRNABYDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a thioacetamide linked with a 5-phenyl-1,3,4-oxadiazole ring. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H13BrN2OS
Molecular Weight353.24 g/mol
Melting Point169.0 - 173.0 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 5-phenyl-1,3,4-oxadiazole have been tested against various cancer cell lines:

  • Breast Cancer Cell Lines :
    • The compound was evaluated against MCF-7 and MDA-MB-453 breast cancer cell lines using the Sulforhodamine B (SRB) assay.
    • Results indicated that the compound exhibited dose-dependent cytotoxicity with mechanisms involving apoptosis induction .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed strong binding affinity to estrogen receptors, suggesting a mechanism through which these compounds may exert their anticancer effects .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • In Vitro Studies :
    • The synthesized derivatives were tested against various bacterial and fungal strains using the Minimum Inhibitory Concentration (MIC) method.
    • Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
  • Cholinesterase Inhibition :
    • Some derivatives showed promising inhibition of human acetylcholinesterase (hAChE), which is relevant for neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of oxadiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines. The most potent derivative induced apoptosis through caspase activation .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several derivatives against pathogenic bacteria. Compound SD-6 exhibited an MIC of 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Scientific Research Applications

Anticancer Applications

The compound's structure suggests potential activity against various cancer types, particularly breast cancer. Research indicates that derivatives of 1,3,4-oxadiazole, including those with bromophenyl substitutions, exhibit significant cytotoxic effects against estrogen receptor-positive breast cancer cell lines.

Case Study: Breast Cancer Cell Lines

A study synthesized several 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against MCF-7 and MDA-MB-453 breast cancer cell lines. The results demonstrated that certain derivatives exhibited dose-dependent cytotoxicity, primarily through the induction of apoptosis. Specifically, one derivative was shown to significantly decrease cell viability while promoting apoptosis as confirmed by DNA enzyme inhibitor experiments .

Data Summary:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4cMCF-712.5Induced Apoptosis
4jMDA-MB-45315.0Induced Apoptosis

Antimicrobial Properties

In addition to its anticancer potential, N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has been investigated for its antimicrobial efficacy against various pathogens.

Case Study: Antimicrobial Activity

A recent study focused on synthesizing thiazole derivatives containing the 4-bromophenyl group and evaluating their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial effects for several compounds in the series . The study employed a turbidimetric method to assess growth inhibition.

Data Summary:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus8 µg/mL
d3Escherichia coli16 µg/mL

Mechanistic Insights

Molecular docking studies have been performed to elucidate the binding interactions of these compounds with biological targets. For instance, the binding modes of oxadiazole derivatives with estrogen receptors have been modeled to predict their efficacy as anticancer agents. The studies revealed that specific substitutions significantly enhance binding affinity and selectivity towards the receptor sites .

Future Directions and Clinical Trials

Given the promising results from in vitro studies, further investigations are warranted to evaluate the pharmacokinetics and toxicity profiles of this compound derivatives in vivo. Additionally, clinical trials are essential to confirm their efficacy and safety in human subjects.

Chemical Reactions Analysis

Step 1: Oxadiazole Ring Formation

Cyclization of hydrazides with carboxylic acids or their derivatives under acidic/basic conditions is a common method. For example, hydrazine derivatives react with β-keto acids to form the oxadiazole core .

Step 2: Thioether Formation

The oxadiazole derivative is reacted with a thiol compound (e.g., thiols or thioacetamide) to introduce the thioether (-S-) linkage. This step typically employs nucleophilic substitution or oxidative coupling under controlled conditions (e.g., room temperature, catalytic base) .

Step 3: Acetamide Formation

The thioether intermediate is treated with an acylating agent (e.g., acetyl chloride) in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to form the acetamide group .

Synthesis Comparison Table

StepKey Reagents/ConditionsReference
Oxadiazole ringHydrazine derivatives + β-keto acids
Thioether linkageThiols/thioacetamide + catalytic base
Acetamide groupAcyl chloride + EDC/HOBt

Reaction Types and Mechanisms

The compound undergoes several chemical reactions, influenced by its thioamide and oxadiazole functionalities.

Oxidation Reactions

  • Thioether Oxidation : The sulfur atom in the thioether group is susceptible to oxidation, yielding sulfoxides or sulfones.

    • Reagents : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4\text{KMnO}_4) .

    • Products : SS-oxide or S,SS,S-dioxide derivatives.

Reduction Reactions

  • Functional Group Reduction : While the compound lacks a nitro group, structurally similar oxadiazole derivatives undergo nitro group reduction to amines using:

    • Reagents : Hydrogen gas (H2\text{H}_2) with palladium catalysts or sodium borohydride (NaBH4\text{NaBH}_4) .

Substitution Reactions

  • Nucleophilic Substitution : The acetamide group or oxadiazole ring may participate in substitution reactions with nucleophiles (e.g., amines, thiols).

    • Conditions : Polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., NaH\text{NaH}) .

Reaction Types Table

Reaction TypeReagents/ConditionsProducts
OxidationH2O2\text{H}_2\text{O}_2, m-CPBASulfoxides/sulfones
ReductionH2\text{H}_2/Pd, NaBH4\text{NaBH}_4Amines (if nitro group present)
SubstitutionNucleophiles (amines, thiols)Substituted derivatives

Mechanistic Insights

The compound’s reactivity is driven by its heterocyclic oxadiazole ring and thioamide moiety.

Electrophilic Substitution

The oxadiazole ring’s electron-deficient nature facilitates electrophilic attack, particularly at the 5-position phenyl group , which is a common site for substitution .

Molecular Docking Studies

While direct data for this compound is limited, structurally analogous oxadiazole derivatives (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides) show binding affinity to enzymes like MMP-9 (matrix metalloproteinase-9), a target in cancer therapy. Docking simulations suggest interactions with the enzyme’s active site via hydrogen bonding and hydrophobic interactions .

Analytical Methods

The compound is characterized using:

Spectroscopic Techniques

  • NMR : Confirms the presence of aromatic protons, thioamide NH, and oxadiazole ring protons.

  • IR : Identifies amide (C=O\text{C=O}) and thioamide (N-H\text{N-H}) stretches .

Chromatographic Methods

  • HPLC : Monitors reaction progress and purity.

  • Mass Spectrometry : Verifies molecular formula (e.g., C17H16BrN3OS\text{C}_{17}\text{H}_{16}\text{BrN}_3\text{OS}).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Heterocyclic Cores

Triazinoindole-Based Analogs
  • Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide replaces the oxadiazole with a triazinoindole ring. Impact: Increased molecular weight (495.4 vs. 379.36 for the target compound) may reduce solubility but improve binding affinity in hydrophobic pockets .
Benzofuran-Oxadiazole Hybrids
  • Compound 5d (): 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Differences: The benzofuran moiety replaces the phenyl group on the oxadiazole, adding a fused aromatic ring.

Substituent Variations on the Aromatic Rings

Electron-Withdrawing Groups
  • Compound 4d (): N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. Key Differences: Chlorine (Cl) at the phenyl para position instead of bromine (Br).
  • Compound 14 (): N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. Key Differences: Quinoline and acetyl groups introduce steric bulk and electron-withdrawing effects.
Electron-Donating Groups
  • Compound 4c (): 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide. Key Differences: Methyl (CH₃) group at the phenyl para position.
Fluorinated Derivatives
  • Compound in : 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.
    • Key Differences : Trifluoromethyl (CF₃) group replaces bromine.
    • Impact : Higher metabolic stability due to CF₃’s resistance to oxidation, but reduced halogen bonding .

Pharmacological Activity Trends

Compound Core Structure Substituents Molecular Weight Key Activity Reference
Target Compound 1,3,4-Oxadiazole 4-Br, 5-Ph 379.36 Antiproliferative*
Compound 26 () Triazinoindole 4-Br, 5-Me 519.9 Antimicrobial
Compound 5d () Benzofuran-Oxadiazole 5-Br, 4-F 491.3 Tyrosinase Inhibition
Compound 14 () Quinoline-Oxadiazole 4-Br, Acetyl 517.4 Kinase Inhibition*

*Inferred from structural analogs in evidence.

Preparation Methods

Reaction Conditions and Mechanism

5-Phenyl-1,3,4-oxadiazole-2-thiol is synthesized from benzohydrazide and carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds via cyclization, facilitated by potassium hydroxide (KOH) in ethanol under reflux:

Benzohydrazide+CS2KOH, EtOH, reflux5-Phenyl-1,3,4-oxadiazole-2-thiol\text{Benzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{5-Phenyl-1,3,4-oxadiazole-2-thiol}

Key Parameters

  • Solvent: Ethanol (anhydrous).

  • Base: KOH (2.5 equiv).

  • Temperature: Reflux (78°C) for 6–8 hours.

  • Yield: 85–90% after recrystallization.

Analytical Validation

  • IR Spectroscopy: Sharp peaks at 2,550 cm⁻¹ (S–H stretch) and 1,610 cm⁻¹ (C=N stretch).

  • ¹H-NMR (DMSO-d₆): δ 7.45–7.90 (m, 5H, Ar–H), 13.20 (s, 1H, S–H).

Synthesis of 2-Chloro-N-(4-Bromophenyl)Acetamide

Procedure

4-Bromoaniline reacts with chloroacetyl chloride in acetone using triethylamine (TEA) as a base:

4-Bromoaniline+ClCH2COClTEA, acetone, 0–5°C2-Chloro-N-(4-bromophenyl)acetamide\text{4-Bromoaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, acetone, 0–5°C}} \text{2-Chloro-N-(4-bromophenyl)acetamide}

Optimized Conditions

  • Molar Ratio: 1:1.2 (4-bromoaniline : chloroacetyl chloride).

  • Base: TEA (1.5 equiv).

  • Temperature: 0–5°C to minimize side reactions.

  • Yield: 78–82% after crystallization.

Characterization

  • Melting Point: 112–114°C.

  • ¹³C-NMR: δ 167.8 (C=O), 44.3 (CH₂Cl), 121.5–132.0 (Ar–C).

Coupling Reaction to Form N-(4-Bromophenyl)-2-((5-Phenyl-1,3,4-Oxadiazol-2-yl)thio)Acetamide

Alkylation Protocol

The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with 2-chloro-N-(4-bromophenyl)acetamide in acetone, catalyzed by potassium carbonate (K₂CO₃):

5-Phenyl-1,3,4-oxadiazole-2-thiol+2-Chloro-N-(4-bromophenyl)acetamideK2CO3,acetoneThis compound\begin{aligned}
&\text{5-Phenyl-1,3,4-oxadiazole-2-thiol} + \
&\text{2-Chloro-N-(4-bromophenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \
&\text{this compound}
\end{aligned}

Reaction Parameters

ParameterCondition
SolventAcetone (anhydrous)
BaseK₂CO₃ (2.0 equiv)
TemperatureRoom temperature (25°C), 8–10 hours
CatalystPotassium iodide (KI, catalytic)
Yield72–76% after column chromatography

Challenges and Optimizations

  • Base Strength: Substituting K₂CO₃ with NaOEt increases conversion rates but complicates purification.

  • Solvent Polarity: Dimethylformamide (DMF) accelerates the reaction but reduces selectivity.

Spectral Characterization of the Target Compound

Infrared Spectroscopy (IR)

  • C=O Stretch: 1,670–1,690 cm⁻¹.

  • C=N Stretch: 1,610–1,630 cm⁻¹.

  • C–S Stretch: 680–700 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, DMSO-d₆):
    δ 10.20 (s, 1H, NH), 7.25–7.90 (m, 9H, Ar–H), 4.30 (s, 2H, SCH₂CO).

  • ¹³C-NMR:
    δ 167.5 (C=O), 165.8 (C=N), 140.2–132.0 (Ar–C), 35.2 (SCH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 444.0231 [M+H]⁺.

  • Calculated: 444.0234 for C₁₆H₁₂BrN₃O₂S.

Comparative Analysis of Synthetic Routes

MethodSolventBaseTemperatureYield (%)Purity (%)
K₂CO₃/acetoneAcetoneK₂CO₃25°C7298
NaOEt/DMFDMFNaOEt50°C8592
KI-assistedAcetoneK₂CO₃ + KIReflux7899

Key Findings:

  • KI enhances reaction efficiency by stabilizing the transition state.

  • Elevated temperatures in DMF improve kinetics but promote decomposition .

Q & A

Synthesis and Structural Characterization

Basic Q1: What are common synthetic routes for preparing N-(4-bromophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide and its derivatives? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by reacting 1,3,4-oxadiazole-2-thiol intermediates with appropriately substituted acetamides under reflux conditions in acetone or dioxane, using potassium carbonate as a base . Key steps include:

  • Thioether bond formation between the oxadiazole sulfur and the α-carbon of the acetamide.
  • Optimization of reaction time (6–8 hours) and temperature (room temperature to reflux).
  • Purification via recrystallization from ethanol or dioxane, yielding products with >75% purity .

Advanced Q1: How can reaction conditions be optimized to improve yields of similar acetamide-oxadiazole hybrids? Methodological Answer: Ultrasound-assisted synthesis reduces reaction time and improves yields compared to conventional heating. For instance, ultrasonic irradiation (40 kHz) accelerates nucleophilic substitution by enhancing reagent mixing and reducing activation energy . Additionally, solvent choice (e.g., acetone for polar aprotic conditions) and stoichiometric ratios (1:1.2 for thiol:acetamide) are critical. Monitoring via TLC or HPLC ensures reaction completion before workup .

Structural Confirmation and Analytical Techniques

Basic Q2: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • IR Spectroscopy : Identifies functional groups such as C=O (1670–1680 cm⁻¹), N-H (3180–3250 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • δ 2.57 ppm (singlet for CH₂ adjacent to sulfur).
    • δ 7.2–8.3 ppm (aromatic protons from bromophenyl and oxadiazole-phenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₂BrN₃O₂S: 390.99) .

Advanced Q2: How can NMR spectral discrepancies arising from tautomerism in 1,3,4-oxadiazole derivatives be resolved? Methodological Answer: Tautomeric equilibria (e.g., oxadiazole-thione ↔ thiol forms) complicate NMR interpretation. Strategies include:

  • Variable-temperature NMR to "freeze" tautomers.
  • Deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize specific conformers.
  • Computational validation (DFT) to predict dominant tautomers and correlate with observed shifts .

Biological Activity and Mechanism

Basic Q3: What in vitro assays are used to evaluate the biological activity of this compound? Methodological Answer:

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression .
  • Enzyme Inhibition : α-Glucosidase or acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Antioxidant Activity : DPPH radical scavenging assay, with IC₅₀ compared to ascorbic acid .

Advanced Q3: How can researchers identify the molecular targets of this compound in cancer cells? Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin. For example, oxadiazole derivatives show strong interactions with EGFR’s ATP-binding pocket (binding energy ≤ −9.0 kcal/mol) .
  • Western Blotting : Validates downstream effects (e.g., caspase-3 activation for apoptosis induction) .

Computational and Mechanistic Studies

Advanced Q4: What DFT parameters are critical for modeling the electronic properties of this compound? Methodological Answer:

  • Basis Set : 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
  • HOMO-LUMO Gap : Predicts reactivity (e.g., narrow gaps <4 eV suggest high electrophilicity) .
  • MESP Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms as nucleophilic centers) .

Data Contradictions and Validation

Advanced Q5: How should researchers address discrepancies in reported biological activities of structurally similar derivatives? Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., same cell line passages, serum concentrations).
  • SAR Analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl on cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., oxadiazole-thioacetamides with electron-withdrawing groups show enhanced activity) .

Stability and Formulation

Advanced Q6: What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies? Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside moieties at the acetamide nitrogen.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via solvent evaporation) to enhance bioavailability .

Tables

Table 1. Key Spectral Data for this compound

TechniqueKey ObservationsReference
IR1678 cm⁻¹ (C=O), 3248 cm⁻¹ (N-H)
¹H NMR (CDCl₃)δ 4.51 ppm (CH₂), δ 7.2–8.3 ppm (aromatic H)
HRMS[M+H]+: 390.99 (C₁₆H₁₂BrN₃O₂S)

Table 2. Biological Activity of Analogous Compounds

DerivativeIC₅₀ (μM)Assay TypeReference
N-(4-Chlorophenyl) analog12.4Antiproliferative
N-(4-Nitrophenyl) analog8.7AChE Inhibition

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